

Application Notes and Protocols: A-317491 Sodium Salt Hydrate for Mechanical Allodynia

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: A-317491 sodium salt hydrate

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Audience: Researchers, scientists, and drug development professionals.

Introduction

A-317491 is a potent and selective, non-nucleotide antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP) and are highly expressed on nociceptive sensory neurons.[1] Their activation plays a significant role in the pathophysiology of chronic inflammatory and neuropathic pain. Consequently, A-317491 has been investigated as a potential therapeutic agent for the amelioration of pain states, including mechanical allodynia, a condition where non-painful stimuli are perceived as painful. These application notes provide a summary of the dose-response relationship of A-317491 in preclinical models of mechanical allodynia and detailed protocols for its use.

Data Presentation: Dose-Response of A-317491 in Rat Models of Mechanical Allodynia

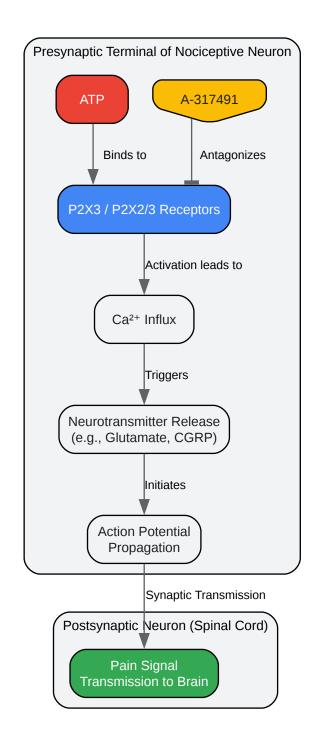
The following table summarizes the effective dose (ED50) of A-317491 in attenuating mechanical allodynia in well-established rat models of neuropathic and inflammatory pain.



Pain Model	Route of Administration	ED50	Species	Reference
Chronic Constriction Injury (CCI)	Subcutaneous (s.c.)	10-15 μmol/kg	Rat	[1][3]
Chronic Constriction Injury (CCI)	Intrathecal (i.t.)	10 nmol	Rat	[1][4]
L5/L6 Nerve Ligation	Intrathecal (i.t.)	10 nmol	Rat	[1][4]
Freund's Complete Adjuvant (FCA)	Subcutaneous (s.c.)	Dose-dependent reversal at 10 mg/kg	Rat	[5]

Signaling Pathway and Experimental Workflow Signaling Pathway of P2X3/P2X2/3 Receptor Antagonism in Nociception



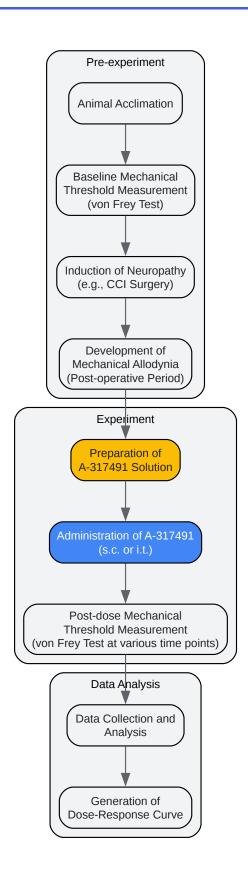


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Caption: A-317491 blocks ATP binding to P2X3/P2X2/3 receptors on nociceptive neurons.

Experimental Workflow for Assessing A-317491 Efficacy





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References

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- 3. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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